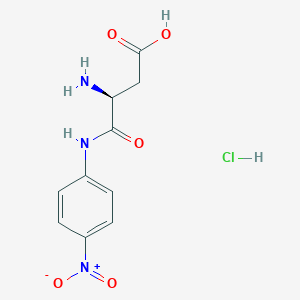

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride

説明

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a hydrochloride salt

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with an appropriate keto acid under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

Enzyme Inhibition Studies

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride serves as a substrate or inhibitor in enzyme assays. Its structure allows it to interact with various enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms. For instance, its application in studying the inhibition of aspartate aminotransferase has been documented, highlighting its utility in understanding amino acid metabolism .

Drug Development

The compound has potential applications in drug development due to its structural similarity to natural amino acids. Research has indicated that derivatives of this compound can act as peptidomimetics, which are crucial in designing drugs that mimic the action of peptides but exhibit improved stability and bioavailability . This characteristic is particularly relevant in developing treatments for neurodegenerative diseases where peptide-based therapies are being explored.

Neuropharmacology

Given its structural features, this compound has been investigated for its effects on neurotransmitter systems. Studies have shown that compounds similar to it can enhance glutamate uptake in neural cells, suggesting a role in modulating excitatory neurotransmission . This property opens avenues for research into treatments for conditions like epilepsy and schizophrenia.

Synthetic Methods

The synthesis of this compound involves multi-step organic reactions that typically include coupling reactions between protected amino acids and nitrophenyl derivatives. These methods are essential for producing the compound in sufficient purity and yield for research purposes .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the molecular structure of this compound. Understanding its three-dimensional conformation is crucial for predicting its interactions with biological targets .

Case Studies and Research Findings

作用機序

The mechanism of action of (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 4-Nitrophenethylamine hydrochloride

- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

- 4-Nitrobenzylamine hydrochloride

Uniqueness

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

生物活性

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride, also known as H-Asp-pNA.HCl, is a synthetic compound with significant potential in biochemical research and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 289.05 g/mol

- CAS Number : 100348-18-3

The compound features a nitrophenyl group, which enhances its reactivity and potential biological interactions. Its structural similarity to naturally occurring amino acids like aspartic acid suggests possible roles in various biochemical pathways .

1. Enzyme Interaction Studies

Research indicates that this compound interacts with several enzymes and receptors. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymatic activities, particularly those involved in metabolic pathways related to amino acid metabolism.

2. Binding Affinity

The compound exhibits binding affinity towards various biological targets, including:

- Enzymes : Potential interactions with proteases and kinases.

- Receptors : Possible modulation of neurotransmitter receptors due to its amino acid-like structure.

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against colon cancer cells (HCT116) at concentrations ranging from 10 to 100 µM. The mechanism involved induction of apoptosis through oxidative stress pathways, leading to increased levels of reactive oxygen species (ROS) .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-4-(phenylamino)-4-oxobutanoic acid | CHNO | Lacks nitro group; different biological activity |

| 4-Amino-3-hydroxybutanoic acid | CHNO | Simpler structure; involved in neurotransmission |

| 2-Amino-3-(4-nitrophenyl)propanoic acid | CHNO | Similar nitrophenyl group; different backbone |

The unique combination of functional groups in this compound may confer distinct biological properties not observed in similar compounds, making it a valuable candidate for further research in drug development .

特性

IUPAC Name |

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZGJGYVGBGMRI-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628680 | |

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154564-03-1 | |

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。